N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)
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Overview
Description
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a methoxyphenyl group, a naphthalenylmethylidene hydrazinyl moiety, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-methoxyaniline with naphthaldehyde to form the hydrazone intermediate.
Sulfonation: The hydrazone intermediate is then reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.
Final Assembly: The final step involves the coupling of the intermediate with a suitable acylating agent to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the naphthalenylmethylidene hydrazinyl moiety.
Methyl N-(4-methoxyphenyl)carbamate: Contains a carbamate group instead of the methanesulfonamide group.
4-Methoxyphenol: A simpler compound with a single methoxyphenyl group.
The uniqueness of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16(25(30(3,27)28)19-11-13-20(29-2)14-12-19)22(26)24-23-15-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3,(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJOXUHLBMXRT-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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